molecular formula C10H15Cl2FN2 B129999 1-(4-Fluorophenyl)piperazine dihydrochloride CAS No. 64090-19-3

1-(4-Fluorophenyl)piperazine dihydrochloride

Cat. No. B129999
CAS RN: 64090-19-3
M. Wt: 253.14 g/mol
InChI Key: DZQVAQAZQDURKX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperazine dihydrochloride is a chemical compound that is related to a family of piperazine derivatives. These derivatives are of significant interest in various fields of chemistry and medicine due to their potential biological activities and applications in drug development. Piperazine rings are a common motif in pharmaceuticals and are known for their versatility in chemical reactions and synthesis .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical processes. For instance, the synthesis of a compound structurally related to 1-(4-Fluorophenyl)piperazine dihydrochloride, which is intended to image dopamine D4 receptors, was achieved through electrophilic fluorination of a trimethylstannyl precursor . Another related compound, a cerebral vasodilator, was synthesized to confirm the structures of its metabolites . Additionally, novel piperazine-1-yl-1H-indazole derivatives were synthesized using a simple and efficient process, highlighting the adaptability of piperazine chemistry . The synthesis of N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine also demonstrates the chemical flexibility of piperazine compounds .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often elucidated using X-ray crystallography. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, revealing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring . Similarly, the crystal structure of a novel 1-benzhydryl-piperazine derivative was confirmed, showing a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. The reactivity of the piperazine ring allows for the introduction of different substituents, which can significantly alter the biological activity of the compound. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involved the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Thermal and crystallographic studies of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine single crystal revealed several intermolecular interactions that stabilize the crystal lattice and determined the thermal stability of the compound . The crystal and molecular structure studies of 1-(2-fluorophenyl)piperazine cations in different salts provided insights into the intermolecular interactions and three-dimensional networks formed by hydrogen bonding .

Scientific Research Applications

Synthesis and Applications in Drug Development

1-(4-Fluorophenyl)piperazine dihydrochloride is a key component in the synthesis of various drugs. For instance, it is used in the production of Flunarizine, a drug that serves as a calcium channel blocker and shows effectiveness in treating migraines, dizziness, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016). Additionally, it is a fundamental compound in the synthesis of KB-2796, a cerebral vasodilator (Ohtaka, Hori, Iemura, & Yumioka, 1989).

Role in Dopamine Uptake Inhibition

The compound plays a crucial role in the development of dopamine uptake inhibitors, such as GBR-12909. This inhibitor is significant in neuroscience research, particularly in studying neurotransmitter systems and potential treatments for disorders like depression and addiction (Ironside et al., 2002).

Antitumor Activity

Recent research has explored the antitumor potential of derivatives of 1-(4-Fluorophenyl)piperazine dihydrochloride. A study synthesizing novel Schiff bases containing this compound showed significant inhibitory activity against tumor cells, indicating its potential application in cancer therapy (Ding et al., 2016).

Metabolism and Pharmacokinetics

Studies on the metabolism and pharmacokinetics of drugs containing 1-(4-Fluorophenyl)piperazine dihydrochloride are crucial in understanding their behavior in the body. For instance, the metabolism of KB-2796, which contains this compound, has been extensively studied in rats, providing insights into its biotransformation and effect on drug-metabolizing enzymes (Awata et al., 1994).

Other Applications

The compound is also a key intermediate in the synthesis of various neuroleptic agents, such as Fluspirilen and Penfluridol, highlighting its broad application in the development of psychiatric medications (Botteghi et al., 2001).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as toxicity if ingested, skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1-(4-fluorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQVAQAZQDURKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583518
Record name 1-(4-Fluorophenyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)piperazine dihydrochloride

CAS RN

64090-19-3
Record name 1-(4-Fluorophenyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl) piperazine, dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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